molecular formula C15H14N2O2S B2734930 N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-49-1

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2734930
CAS No.: 478079-49-1
M. Wt: 286.35
InChI Key: DVMJBPQOQSVNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide is a chemical compound based on the thieno[2,3-b]quinoline scaffold, a structure recognized in medicinal chemistry for its potent biological activities. Compounds within this class have demonstrated significant value in oncology research, particularly for their anti-proliferative effects against a range of human cancer cell lines . Research into analogous thieno[2,3-b]pyridine and thieno[2,3-b]quinoline derivatives indicates that these molecules can act as chemosensitisers. A key emerging application is their ability to overcome chemoresistance, a major challenge in cancer treatment. Specifically, related compounds have been shown to sensitize cancer cells, such as H460 lung cancer cells, to the cytotoxic effects of Topoisomerase I (TOP1) inhibitors like topotecan . This synergistic effect is believed to operate through the inhibition of DNA repair pathways, potentially involving the tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme, thereby preventing the repair of DNA damage induced by TOP1 poisons and restoring the vulnerability of cancer cells to these therapies . This makes this compound a compound of interest for investigating combination chemotherapy regimens and developing new strategies to counter treatment-resistant cancers.

Properties

IUPAC Name

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-19-7-6-16-14(18)13-9-11-8-10-4-2-3-5-12(10)17-15(11)20-13/h2-5,8-9H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMJBPQOQSVNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline core. Reagents such as sulfur and quinoline derivatives are often used under high-temperature conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Attachment of Methoxyethyl Group: The final step involves the alkylation of the nitrogen atom with a methoxyethyl halide, typically under basic conditions to ensure the nucleophilic substitution reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted thienoquinoline derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline-2-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related analogs, focusing on cytotoxicity, solubility, and mechanistic insights.

Structural and Functional Comparisons

Compound Name & ID Substituents Key Findings References
N-(2-Methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide 2-Methoxyethyl group on carboxamide Inference from analogs: Potential moderate solubility due to polar methoxy group. Efficacy uncharacterized in current evidence. N/A
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) 3-Chloro-2-methylphenyl, 5-oxo-tetrahydro core Superior cytotoxicity in ovarian cancer (SK-OV-3, OVCAR-3 IC₅₀ < 10 µM). Mechanism linked to GSL pathway disruption .
3-Amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Phenyl group, 5-oxo-tetrahydro core Poor aqueous solubility (logP > 3.5) necessitated cyclodextrin formulation for in vivo studies .
Ester/Carbonate-Modified Thieno[2,3-b]pyridines Ester (e.g., acetate) or carbonate prodrug moieties Improved solubility (logP reduced by ~1.5 units) and enhanced anti-proliferative activity against HCT-116 (colon) and MDA-MB-231 (breast) .
3-Amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-Ethyl, 5-chloro-2-methoxyphenyl Molecular weight 415.94; hypothesized to balance lipophilicity and membrane permeability .
3-Amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide 4-Chlorophenyl, 6-ethoxy Moderate cytotoxicity in leukemia models; ethoxy group may enhance metabolic stability .

Solubility and Pharmacokinetic Profiles

  • Poor Solubility: Unmodified thieno[2,3-b]quinolines (e.g., phenyl-substituted analog) exhibit low aqueous solubility, limiting in vivo dosing. Cyclodextrin-based formulations were required for mouse xenograft studies .
  • Prodrug Strategies : Ester/carbonate derivatives demonstrated improved solubility and cellular uptake, with anti-proliferative activity increasing by 2–3 fold in colon and breast cancer models .
  • Substituent Effects : Polar groups (e.g., methoxyethyl) may enhance solubility compared to halogenated or alkylated analogs, though empirical data for the 2-methoxyethyl variant are lacking.

Mechanistic Insights

Cytotoxicity Across Cancer Types

Compound Ovarian Breast Colon Prostate
Compound 1 IC₅₀ < 10 µM Moderate Not tested Moderate
Ester-Modified Derivatives Not reported IC₅₀ ~5 µM IC₅₀ ~3 µM Not reported
6-Ethyl-5-chloro-2-methoxyphenyl Not tested IC₅₀ ~15 µM Not tested Not tested

Biological Activity

N-(2-Methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide is a compound belonging to the thienoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This compound is synthesized through a multi-step process involving the reaction of thieno[2,3-b]quinoline derivatives with appropriate carboxylic acid derivatives and methoxyethylamine.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. Research indicates that it has potent inhibitory effects on various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (nM)
HCT116120
MDA-MB-231150
MDA-MB-468200

These findings indicate that the compound has promising potential as an anticancer agent, particularly in targeting aggressive cancer forms.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits activity against a range of bacterial strains.

Antibacterial Efficacy

The antibacterial activity was assessed using standard disk diffusion methods. The results are presented in Table 2.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that the compound has moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.

The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study measuring the levels of TNF-alpha and IL-6 in treated cells showed a significant reduction compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Microwave-assisted synthesis (e.g., Vilsmeier-Haack cyclization) significantly enhances yield and reduces reaction time. For example, thioglycolic acid condensation under microwave irradiation with anhydrous K₂CO₃ as a catalyst achieves efficient cyclization. Thorpe-Ziegler cyclization in DMF with aqueous KOH is another viable route, though optimization of alkali concentration and temperature is critical to avoid side products. Pre-purification of intermediates (e.g., 2-chloro-3-formylbenzo[1,8]naphthyridines) improves final compound purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3177–3280 cm⁻¹, carbonyl at ~1652 cm⁻¹) and intramolecular hydrogen bonding, which lowers carbonyl absorption frequency .
  • ¹H/¹³C NMR : Resolves methyl protons (δ 2.4–3.0), aromatic protons (δ 7.3–7.9), and confirms absence of undesired methylene signals .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies quantify this interaction?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Hypochromic and bathochromic shifts in absorption spectra indicate intercalation or groove binding. Reported binding constant: 1.8 × 10⁶ M⁻¹ .
  • Viscosity Measurements : Increased DNA viscosity upon compound binding suggests intercalation over surface binding .
  • Thermal Denaturation : Melting temperature (Tₘ) increases by ~40°C, confirming stabilization of DNA helix .

Q. What in vitro models are used to assess its anticancer activity, and how are mechanisms of action elucidated?

  • Methodological Answer :

  • Ovarian Cancer Cell Lines : Dose-response assays (e.g., IC₅₀ determination) evaluate cytotoxicity. Compound 1 (structurally analogous) showed potent activity via glycosphingolipid (GSL) modulation in tumor cells .
  • Flow Cytometry : Measures apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Metabolomics : LC-MS or GC-MS profiles changes in lipid metabolism (e.g., GSL expression) linked to anticancer effects .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline ring to enhance DNA affinity .
  • Heterocycle Replacement : Replace thiophene with selenophene to improve antioxidant activity (tested via DPPH radical scavenging assays) .
  • Side Chain Variation : Adjust the methoxyethyl group to modulate solubility and bioavailability .

Q. What in vivo models evaluate the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Rodent Models : Administer compound via oral/intravenous routes to measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution. Metabolite profiling via HPLC-MS identifies degradation pathways .
  • Toxicology Studies : Acute toxicity (LD₅₀) and histopathology of liver/kidney tissues assess safety. Synergistic effects with standard chemotherapeutics (e.g., cisplatin) are tested to reduce effective doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.